molecular formula C10H13FN2OS B4701948 1-(2-Fluorophenyl)-3-(3-hydroxypropyl)thiourea

1-(2-Fluorophenyl)-3-(3-hydroxypropyl)thiourea

Cat. No.: B4701948
M. Wt: 228.29 g/mol
InChI Key: QGUXXNKYASKHJU-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(3-hydroxypropyl)thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(3-hydroxypropyl)thiourea typically involves the reaction of 2-fluoroaniline with 3-chloropropanol in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and yields higher purity products. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-(3-hydroxypropyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines and alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2-Fluorophenyl)-3-(3-hydroxypropyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(3-hydroxypropyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)-3-(3-hydroxypropyl)urea
  • 1-(2-Fluorophenyl)-3-(3-hydroxypropyl)thiocarbamate
  • 1-(2-Fluorophenyl)-3-(3-hydroxypropyl)thiocyanate

Comparison: 1-(2-Fluorophenyl)-3-(3-hydroxypropyl)thiourea stands out due to its unique combination of a fluorophenyl group and a hydroxypropyl group attached to a thiourea moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(3-hydroxypropyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2OS/c11-8-4-1-2-5-9(8)13-10(15)12-6-3-7-14/h1-2,4-5,14H,3,6-7H2,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUXXNKYASKHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NCCCO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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